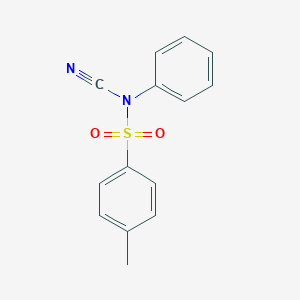

N-シアノ-N-フェニル-p-トルエンスルホンアミド

概要

説明

“N-Cyano-N-phenyl-p-toluenesulfonamide” (NCTS) is a bench-stable colorless solid with a melting point of 85–87 °C . It is commercially available and can be readily synthesized .

Synthesis Analysis

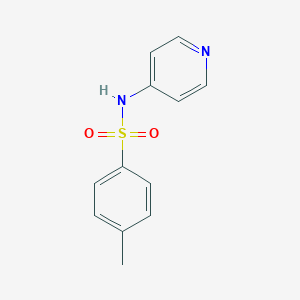

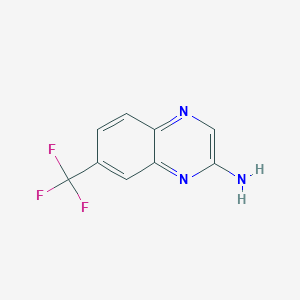

NCTS can be synthesized by Kurzer’s method on a large scale from inexpensive phenylurea and p-toluenesulfonyl chloride with pyridine as solvent . The molecular formula of NCTS is C14H12N2O2S .Molecular Structure Analysis

The InChI of NCTS isInChI=1S/C14H12N2O2S/c1-12-7-9-14 (10-8-12)19 (17,18)16 (11-15)13-5-3-2-4-6-13/h2-10H,1H3 . The Canonical SMILES of NCTS is CC1=CC=C (C=C1)S (=O) (=O)N (C#N)C2=CC=CC=C2 . Chemical Reactions Analysis

NCTS serves as an electrophilic cyanating reagent . It has been used in the Rhodium-Catalyzed Directed C–H Cyanation of Arenes , and the Lewis acid-mediated cyanation of phenol derivatives .Physical and Chemical Properties Analysis

NCTS has a molecular weight of 272.32 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Topological Polar Surface Area of NCTS is 69.6 Ų .科学的研究の応用

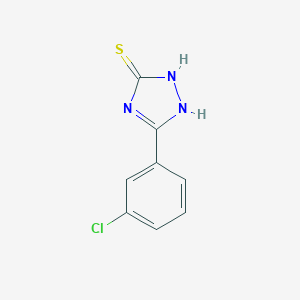

1,2,4-トリアゾール-3-イミンの合成

この化合物は、段階的環状付加によって1,2,4-トリアゾール-3-イミンを合成するための反応物として使用されます。 このプロセスは、トリアゾールの生物活性により、医薬品化学において重要です .

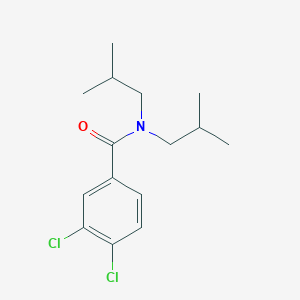

銀触媒によるニトリルの合成

これは、銀触媒プロセスにおいて、どこにでもあるカルボン酸を多官能性ニトリルに変換するための窒素源として役立ちます。 この方法は、面倒な手順や高温を伴う可能性のある既存のカルボン酸からニトリルへの変換方法の代替手段です .

フェノールのシアノ化

N-シアノ-N-フェニル-p-トルエンスルホンアミドは、ルイス酸触媒によるフェノール誘導体のシアノ化に使用されます。 この反応は、高い位置選択性で効率的に進行し、さまざまな化学産業で貴重な製品である芳香族ニトリルを生成します .

研究への利用可能性

この化合物は、科学研究のために容易に入手でき、シグマアルドリッチやVWRなどのサプライヤーから見つけることができ、さまざまな化学プロセスでの使用を促進します .

ベンチ安定固体

ベンチ安定の無色の固体で、融点は85〜87℃です。これは、安価なフェニルウレアとp-トルエンスルホニルクロリドからクルザー法を使用して、実験室での取り扱いと大規模合成に適しています .

作用機序

Target of Action

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) is primarily used as an electrophilic cyanating reagent . It is employed in the direct C–H cyanation of a variety of (hetero)arenes . The primary targets of NCTS are therefore the hydrogen atoms in the C-H bonds of these arenes.

Mode of Action

NCTS interacts with its targets through a process known as cyanation. In this process, the N–CN bond in NCTS serves as an electrophilic cyanating agent . This allows the cyanide group (CN) to be introduced into the target molecule, replacing a hydrogen atom and forming a new carbon-nitrogen bond .

Biochemical Pathways

The cyanation process catalyzed by NCTS leads to the formation of cyanoarenes. These compounds can participate in various biochemical pathways depending on their specific structures. For instance, cyanoarenes can be further transformed into carboxylic acids, amides, amines, and other functional groups, which are involved in a wide range of biochemical processes .

Pharmacokinetics

Like other small organic molecules, the absorption, distribution, metabolism, and excretion (adme) of ncts would be influenced by factors such as its size, polarity, and the presence of functional groups .

Result of Action

The main result of NCTS’s action is the formation of cyanoarenes. These compounds have a wide range of potential applications, from pharmaceuticals to materials science . The byproduct of the cyanation using NCTS is N-phenyl-p-toluenesulfonamide, an environmentally benign compound .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

N-Cyano-N-phenyl-p-toluenesulfonamide serves as an electrophilic cyanating reagent due to the N-CN bond . It is employed in the direct C-H cyanation to a variety of (hetero)arenes . The byproduct for the cyanation using N-Cyano-N-phenyl-p-toluenesulfonamide is N-phenyl-p-toluenesulfonamide, an environmentally benign compound .

Molecular Mechanism

The molecular mechanism of N-Cyano-N-phenyl-p-toluenesulfonamide is primarily through its role as an electrophilic cyanating reagent . It is involved in the direct C-H cyanation of various (hetero)arenes

特性

IUPAC Name |

N-cyano-4-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16(11-15)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIFNSIDKZSDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403583 | |

| Record name | N-Cyano-N-phenyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55305-43-6 | |

| Record name | N-Cyano-N-phenyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

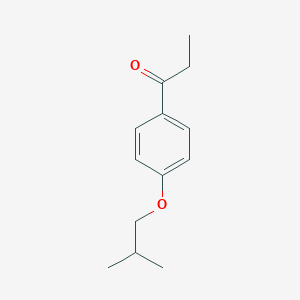

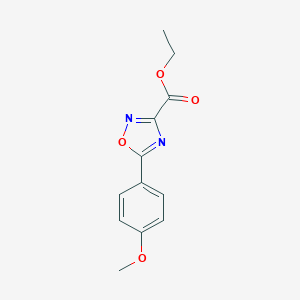

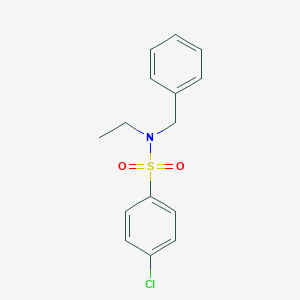

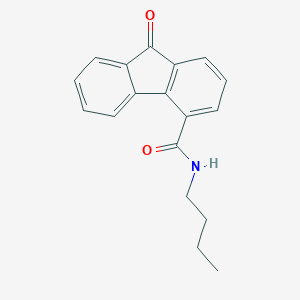

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)

![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)